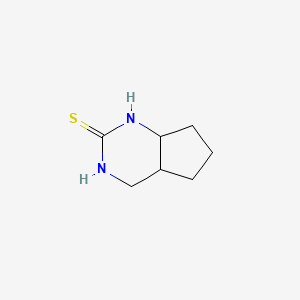

Octahydro-2H-cyclopentapyrimidine-2-thione

Description

Structure

3D Structure

Properties

CAS No. |

51793-51-2 |

|---|---|

Molecular Formula |

C7H12N2S |

Molecular Weight |

156.25 g/mol |

IUPAC Name |

1,3,4,4a,5,6,7,7a-octahydrocyclopenta[d]pyrimidine-2-thione |

InChI |

InChI=1S/C7H12N2S/c10-7-8-4-5-2-1-3-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10) |

InChI Key |

LTPWXPXNKXNETK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CNC(=S)NC2C1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Octahydro 2h Cyclopentapyrimidine 2 Thione

Advanced Multicomponent Reaction Strategies for Core Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient approach to complex molecular architectures in a single synthetic operation, adhering to the principles of atom economy and green chemistry. The assembly of the octahydro-2H-cyclopentapyrimidine-2-thione core is particularly amenable to such strategies.

Optimized Biginelli-type Reactions for Pyrimidine (B1678525) Ring Formation

The Biginelli reaction, a classic three-component condensation, and its variations stand out as a primary method for the synthesis of dihydropyrimidinones and their thione analogues. The application of this reaction to cyclic ketones provides a direct route to fused pyrimidine systems. For the synthesis of the target compound, a Biginelli-type reaction involving a cyclopentanone (B42830) derivative, an appropriate aldehyde, and thiourea (B124793) is the most straightforward approach. researchgate.net

The reaction typically proceeds under acidic conditions, where an initial acid-catalyzed condensation between the aldehyde and thiourea forms an N-acyliminium ion. This is followed by the nucleophilic addition of the cyclopentanone enolate and subsequent cyclization and dehydration to yield the fused dihydropyrimidine-2-thione. The final step would be the reduction of the newly formed double bond to afford the this compound.

A variety of catalysts have been employed to optimize this transformation, enhancing yields and reducing reaction times. Lewis acids such as Yb(OTf)₃, InCl₃, and FeCl₃·6H₂O, as well as Brønsted acids, have proven effective. nih.gov Solvent-free conditions and microwave irradiation have also been successfully applied to accelerate the reaction. researchgate.net

Table 1: Catalytic Systems for Biginelli-type Reactions with Cyclic Ketones

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Yb(OTf)₃ | Solvent-free | 100°C | 85-95 | [ ] |

| InCl₃ | CH₃CN | Reflux | 80-92 | [ ] |

| FeCl₃·6H₂O | Microwave | Solvent-free | 88-96 | nih.gov |

| L-proline | EtOH | Reflux | 75-85 | [ ] |

Note: Yields are representative for analogous fused dihydropyrimidinones/thiones and may vary for the specific target compound.

Tandem Cyclization Approaches for the Cyclopentane (B165970) Fusion

Tandem or cascade reactions provide an elegant pathway to complex fused ring systems by forming multiple bonds in a single, uninterrupted sequence. A plausible tandem approach to this compound could involve an intramolecular cyclization.

One hypothetical strategy would start with a suitably functionalized pyrimidine-2-thione precursor bearing a pendant chain that can undergo cyclization to form the cyclopentane ring. For instance, a pyrimidine-2-thione with a 4-(pent-4-enyl) substituent could undergo an intramolecular cyclization, such as a radical cyclization or a metal-catalyzed hydroalkylation, to form the fused cyclopentane ring. While specific examples for the direct synthesis of the target molecule via this route are not prevalent in the literature, the principle of intramolecular cyclization is a well-established tool for the construction of fused carbocyclic rings onto existing heterocycles.

Incorporation of Thiocarbonyl Moiety via Thioformylation or Thiocarbamoylation

While the Biginelli-type reaction with thiourea directly incorporates the thiocarbonyl group, alternative methods exist for its introduction. These methods typically involve the synthesis of the corresponding diamine precursor, followed by reaction with a thiocarbonyl transfer reagent.

The synthesis of the saturated diamine, octahydro-2H-cyclopentapyrimidine, would be the initial step. This could potentially be achieved through the reduction of a corresponding pyrimidine or dihydropyrimidine (B8664642). The subsequent reaction of this 1,3-diamine with a thiocarbonylating agent, such as carbon disulfide (CS₂) or thiophosgene (B130339) (CSCl₂), would lead to the formation of the cyclic thiourea, this compound. This two-step approach offers flexibility, as the diamine intermediate can be purified before the final thiocarbonylation step.

Catalytic Approaches in this compound Synthesis

The use of catalysts is crucial in modern organic synthesis for enhancing reaction rates, yields, and selectivity. Both metal-based and organic catalysts have been successfully applied to the synthesis of pyrimidine derivatives.

Metal-mediated Cyclization and Functionalization

As mentioned in the context of Biginelli reactions, a wide array of metal salts can act as Lewis acid catalysts to promote the cyclocondensation. Transition metal complexes, particularly those of iridium and ruthenium, have also been used for the multicomponent synthesis of pyrimidines from alcohols and amidines, showcasing the versatility of metal catalysis in forming the core pyrimidine ring. nih.gov

For the synthesis of this compound, metal catalysts can play a role in several key steps. In a Biginelli-type reaction, Lewis acidic metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) are highly effective in activating the aldehyde component towards nucleophilic attack. [ ] Furthermore, metal catalysts could be employed in the subsequent reduction of the dihydropyrimidine intermediate to the fully saturated octahydro system, for example, through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Table 2: Metal-based Catalysts in Fused Pyrimidine Synthesis

| Metal Catalyst | Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|

| Yb(OTf)₃ | Biginelli-type | Lewis Acid | [ ] |

| FeCl₃·6H₂O | Biginelli-type | Lewis Acid | nih.gov |

| Iridium Pincer Complex | Multicomponent Synthesis | Dehydrogenation/Condensation | nih.gov |

Organocatalytic Pathways for Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing access to enantiomerically enriched compounds without the need for toxic or expensive metals. For the synthesis of this compound, which contains chiral centers, organocatalysis offers a promising avenue for controlling stereochemistry.

Chiral Brønsted acids, such as phosphoric acids derived from BINOL, and chiral amines, including those based on cinchona alkaloids or proline, have been successfully used to catalyze enantioselective Biginelli reactions. These catalysts can induce high levels of enantioselectivity by forming chiral ion pairs or hydrogen-bonded complexes with the reaction intermediates, thereby directing the nucleophilic attack from a specific face.

A computational study on the Biginelli reaction catalyzed by a chiral primary amine suggests that the rate-determining step is the proton transfer during the cyclization, and the orientation of the catalyst's functional groups dictates the stereochemical outcome. nih.govrsc.org This approach could be directly applied to the reaction of a cyclopentanone derivative, an aldehyde, and thiourea to afford chiral, enantioenriched cyclopentane-fused dihydropyrimidine-2-thiones, which can then be reduced to the target this compound while potentially preserving the stereocenters.

Table 3: Organocatalysts for Asymmetric Biginelli-type Reactions

| Organocatalyst | Catalyst Type | Key Feature | Enantioselectivity (ee%) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Brønsted Acid | H-bond donor | up to 99% | [ ] |

| Cinchona Alkaloid derivative | Lewis Base | Chiral scaffold | up to 98% |

Phase-Transfer Catalysis in Heterocyclic Ring Closure

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved through the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, which transports a reactant from one phase to the other where the reaction can occur. austinpublishinggroup.comrsc.org In the context of heterocyclic ring closure for synthesizing pyrimidine-2-thione analogues, PTC offers mild reaction conditions, enhanced reaction rates, and often improved yields by enabling the use of inexpensive inorganic bases.

The synthesis of this compound can be envisioned via a cyclocondensation reaction. A plausible PTC-mediated approach would involve the reaction of a diamine precursor with a thiocarbonyl source under biphasic conditions. The catalyst, typically a lipophilic quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), forms an ion pair with the hydroxide (B78521) ion from the aqueous base. This lipophilic ion pair is then transported into the organic phase containing the reactants, where it can act as a soluble base to deprotonate a substrate and initiate the cyclization cascade. This methodology avoids the need for strong, hazardous, and anhydrous organic bases, aligning with greener synthetic principles. researchgate.netnih.gov

Table 1: Comparison of Catalysts in a Representative Phase-Transfer Catalyzed Cyclocondensation

| Catalyst | Catalyst Type | Typical Loading (mol%) | Reaction Environment | Key Advantage |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 2-10 | Liquid-Liquid or Solid-Liquid | Cost-effective and widely available. |

| Aliquat 336 | Quaternary Ammonium Salt | 2-10 | Liquid-Liquid | High thermal stability. |

| 18-Crown-6 | Crown Ether | 1-5 | Solid-Liquid | Effective with potassium salts (e.g., K2CO3). |

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com For the production of this compound, several green methodologies can be employed to enhance sustainability.

Solvent-free synthesis, or solid-state reaction, minimizes pollution and reduces costs associated with solvent purchase, purification, and disposal. researchgate.netmdpi.comrsc.org Mechanochemistry, a subset of solvent-free synthesis, utilizes mechanical energy (e.g., grinding or milling) to induce chemical reactions. researchgate.netasianpubs.org This technique can lead to higher yields, shorter reaction times, and access to products that may not be formable through traditional solution-phase chemistry. The synthesis of pyrimidine thione derivatives has been successfully achieved using mechanochemical protocols, suggesting its applicability for the target compound. researchgate.netasianpubs.org This approach is particularly advantageous as it often proceeds at ambient temperature and pressure, further reducing energy consumption.

Alternative energy sources are a key aspect of green chemistry. MAOS utilizes microwave energy to heat reactions rapidly and efficiently through a mechanism known as dielectric heating. nih.govat.ua This direct interaction of microwaves with polar molecules in the reaction mixture leads to a dramatic reduction in reaction times—from hours to minutes—and often results in higher yields and product purity. chemicaljournals.comccsenet.orgeurekaselect.com

Ultrasound-assisted synthesis (UAOS) employs acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. nih.govnih.gov This energy input can significantly accelerate reaction rates. For the synthesis of dihydropyrimidine-2-thiones, the application of ultrasound has been shown to shorten reaction times from 6 hours under conventional heating to just 30 minutes, while simultaneously improving yields by 20–30%. shd.org.rsresearchgate.net

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis Methods for Pyrimidine-2-Thiones

| Method | Energy Source | Typical Reaction Time | Typical Yield Improvement | Key Advantage |

|---|---|---|---|---|

| Conventional Heating | Thermal (Oil Bath) | 6 - 24 hours | Baseline | Standard laboratory procedure. |

| MAOS | Microwave Irradiation | 2 - 15 minutes | 5 - 20% | Drastic reduction in time; uniform heating. nih.gov |

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition and multicomponent reactions, are inherently less wasteful. researchgate.net

The synthesis of the pyrimidine ring system is often achieved through multicomponent reactions (MCRs), such as the Biginelli reaction, which combine three or more starting materials in a single step to form the final product. These reactions are highly atom-economical as most, if not all, of the atoms from the starting materials are incorporated into the heterocyclic product, with water or another small molecule being the only byproduct. Designing a synthetic route to this compound based on an MCR strategy would be a primary method for maximizing atom economy and minimizing waste. researchgate.netekb.eg

Derivatization and Analog Synthesis of this compound

The functionalization of the core this compound scaffold is essential for creating analogs with tailored properties. The nitrogen atoms of the cyclic thiourea moiety are primary sites for derivatization.

N-alkylation and N-acylation are fundamental reactions for modifying the structure. N-alkylation typically involves the reaction of the heterocycle with an alkyl halide in the presence of a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent like DMF. researchgate.netorganic-chemistry.orgmdpi.com The regioselectivity of this reaction can be a challenge, as alkylation can potentially occur at either nitrogen or the exocyclic sulfur atom. Reaction conditions must be carefully optimized to favor N-alkylation over S-alkylation. nih.gov

N-acylation is similarly performed by reacting the parent compound with an acyl chloride or anhydride, often in the presence of a base like triethylamine (B128534) or pyridine. This reaction introduces an acyl group onto one or both nitrogen atoms, which can significantly alter the electronic and steric properties of the molecule. A study on tetrahydropyrimidine-2(1H)-thione analogues demonstrated the synthesis of various N,N'-diacylated derivatives, highlighting the feasibility of this approach for creating a library of compounds. nih.gov

Table 3: Reagents for N-Derivatization of the Pyrimidine-2-thione Core

| Reaction Type | Reagent Class | Example Reagent | Functional Group Introduced |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) |

| N-Alkylation | Benzyl Halide | Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Acetyl (-COCH₃) |

| N-Acylation | Acyl Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Acetyl (-COCH₃) |

S-Alkylation and S-Acylation of the Thione Group

The thione group in this compound is a versatile functional group that readily undergoes S-alkylation and S-acylation reactions. These transformations are crucial for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The sulfur atom, being a soft nucleophile, can be targeted by a range of electrophiles to form stable C-S bonds.

S-Alkylation involves the reaction of the thione with alkylating agents, typically in the presence of a base. The base deprotonates the nitrogen atom, forming a thiolate anion, which then acts as a potent nucleophile. Common alkylating agents include alkyl halides (iodides, bromides, and chlorides) and sulfates. The reaction proceeds via a nucleophilic substitution mechanism, usually SN2, leading to the formation of S-alkylated products.

The choice of base and solvent can significantly influence the reaction's outcome. Stronger bases like sodium hydride or potassium carbonate are often employed to ensure complete deprotonation. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are commonly used to facilitate the dissolution of reactants and promote the SN2 pathway.

Below is a table summarizing representative S-alkylation reactions on analogous cyclic thiourea systems, as direct examples for this compound are not extensively documented in the literature.

| Alkylating Agent | Base | Solvent | Product | Ref. |

| Methyl Iodide | K2CO3 | DMF | 2-(Methylthio) derivative | |

| Ethyl Bromide | NaH | THF | 2-(Ethylthio) derivative | |

| Benzyl Chloride | Et3N | CH3CN | 2-(Benzylthio) derivative | |

| Propargyl Bromide | K2CO3 | Acetone | 2-(Propargylthio) derivative |

S-Acylation of the thione group introduces an acyl moiety onto the sulfur atom, forming a thioester. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. Similar to S-alkylation, a base is often required to enhance the nucleophilicity of the sulfur atom.

The resulting S-acyl derivatives are valuable intermediates in organic synthesis. They can undergo further transformations, such as hydrolysis to regenerate the thione or reaction with nucleophiles at the acyl carbon. The reaction conditions for S-acylation are generally mild, and a variety of acyl groups can be introduced, allowing for the synthesis of a diverse library of compounds.

The following table illustrates typical S-acylation reactions observed in related cyclic thiourea structures.

| Acylating Agent | Base | Solvent | Product | Ref. |

| Acetyl Chloride | Pyridine | CH2Cl2 | 2-(Acetylthio) derivative | |

| Benzoyl Chloride | Et3N | THF | 2-(Benzoylthio) derivative | |

| Acetic Anhydride | DMAP | CH3CN | 2-(Acetylthio) derivative | |

| Chloroacetyl Chloride | K2CO3 | Acetone | 2-(Chloroacetylthio) derivative |

Substitution Reactions on the Cyclopentane Ring

The functionalization of the cyclopentane ring in this compound presents a greater synthetic challenge compared to the modification of the thione group. The saturated nature of the carbocyclic ring makes it less susceptible to electrophilic or nucleophilic attack under standard conditions. However, several strategies can be envisioned for the introduction of substituents onto the cyclopentane moiety, primarily involving radical-mediated processes or the activation of C-H bonds.

Free Radical Halogenation is a potential method for introducing a handle for further functionalization. In the presence of a radical initiator, such as UV light or AIBN (azobisisobutyronitrile), and a halogen source like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2), allylic or benzylic C-H bonds can be selectively halogenated. While the cyclopentane ring in the target molecule lacks such activated positions, under more forcing conditions, direct halogenation of the saturated ring can occur, albeit with potential issues of regioselectivity. The resulting halogenated derivative can then serve as a substrate for nucleophilic substitution or elimination reactions.

C-H Activation strategies have emerged as powerful tools for the direct functionalization of unactivated C-H bonds. Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, can facilitate the cleavage of a C-H bond and its subsequent conversion into a C-C or C-heteroatom bond. This approach could potentially be applied to introduce aryl, alkyl, or other functional groups directly onto the cyclopentane ring. The directing effect of the pyrimidine portion of the molecule might influence the regioselectivity of such reactions.

Oxidation of the cyclopentane ring could provide another route for its functionalization. Strong oxidizing agents can lead to the formation of hydroxyl or carbonyl groups. For instance, oxidation at a benzylic-like position, if such a feature were introduced through prior modification, would be more facile. The introduction of a double bond into the cyclopentane ring via a dehydrogenation reaction would also open up possibilities for a wider range of transformations, such as electrophilic additions.

Due to the limited specific literature on substitution reactions for this compound, the following table provides hypothetical yet plausible transformations based on general principles of alicyclic chemistry.

| Reaction Type | Reagent | Conditions | Potential Product |

| Free Radical Bromination | NBS, AIBN | CCl4, reflux | Bromo-substituted derivative |

| C-H Arylation | Pd(OAc)2, Ar-I | Ligand, high temp. | Aryl-substituted derivative |

| Oxidation | KMnO4 | Heat | Hydroxylated/Carbonyl derivative |

| Dehydrogenation | Pd/C | High temp. | Cyclopentene-fused derivative |

Further research is required to explore and optimize these synthetic methodologies for the specific and selective functionalization of the cyclopentane ring within the this compound scaffold.

Elucidation of Reaction Chemistry and Mechanistic Pathways of Octahydro 2h Cyclopentapyrimidine 2 Thione

Reactivity Profile of the Thione Functional Group

The thiocarbonyl (C=S) group in Octahydro-2H-cyclopentapyrimidine-2-thione is the primary site of chemical reactivity. Its chemistry is characterized by a propensity for nucleophilic attack at the electrophilic carbon atom and the diverse redox behavior of the sulfur atom.

Nucleophilic Additions and Substitutions at the Thiocarbonyl Carbon

The carbon atom of the thiocarbonyl group is electrophilic due to the polarization of the C=S double bond, making it susceptible to attack by nucleophiles. This can lead to either addition or substitution reactions.

In reactions with strong nucleophiles, such as organometallic reagents or carbanions, an initial nucleophilic addition to the thiocarbonyl carbon occurs, forming a tetrahedral intermediate. Subsequent workup would likely lead to the formation of a thiol.

Alkylation and acylation are common substitution reactions for thioureas. The sulfur atom, being a soft nucleophile, is readily alkylated by alkyl halides. This S-alkylation results in the formation of a stable isothiouronium salt. Similarly, acylation can occur at the sulfur or nitrogen atoms, with the reaction conditions often dictating the regioselectivity.

The reaction of pyrimidine-thiones with nucleophilic reagents such as epoxides and α-halocarbonyl compounds has been studied. For instance, new compounds have been synthesized through the interaction of pyrimidine-thiones with 1,2-epoxy propane, 1,2-epoxy butane, and 4-chloro-1-butanol. nih.gov

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine | Thiourea (B124793) derivative (after ring opening) or substituted pyrimidine (B1678525) |

| Hydrazine | Hydrazine hydrate | Hydrazino-pyrimidine derivative |

| Epoxide | 1,2-Epoxy propane | Hydroxyalkyl-thiopyrimidine |

| α-Halocarbonyl | Chloroacetone | Thiazolo[3,2-a]pyrimidine derivative |

Oxidation and Reduction Chemistry of the Thione

The sulfur atom in the thione group can exist in various oxidation states, making it susceptible to both oxidation and reduction.

Oxidation: Oxidation of thioureas can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net A common reaction is oxidative desulfurization, where the thiocarbonyl group is converted to a carbonyl group, yielding the corresponding urea (B33335) derivative. Reagents like hydrogen peroxide in acetic acid have been shown to be effective for the desulfurization of cyclic thioureas. researchgate.net The reaction of thiourea with hydrogen peroxide in acidic solution can lead to the formation of formamidine (B1211174) disulfide.

Reduction: The thiocarbonyl group can be reduced to a methylene (B1212753) group (-CH2-). Reductions of pyrimidine-2(1H)-thiones with complex metal hydrides like sodium borohydride (B1222165) and lithium aluminium hydride have been reported to yield dihydro- and tetrahydro-pyrimidin-2(1H)-ones and their corresponding thiones. rsc.orgrsc.org The regioselectivity of the reduction can be influenced by the substituents on the pyrimidine ring and the reaction conditions. rsc.org

| Reaction Type | Reagent | Product |

| Oxidation (Desulfurization) | Hydrogen Peroxide/Acetic Acid | Octahydro-2H-cyclopentapyrimidin-2-one |

| Reduction | Sodium Borohydride | Tetrahydro-2H-cyclopentapyrimidine-2-thione |

| Reduction | Lithium Aluminium Hydride | Octahydro-2H-cyclopentapyrimidine |

Tautomeric Equilibrium Studies (Thione-Enethiol Forms)

This compound can exist in a tautomeric equilibrium between the thione form and the enethiol form (Octahydro-2-mercaptocyclopentapyrimidine). In most simple thioamides and cyclic thioureas, the thione form is generally the more stable tautomer.

Spectroscopic studies, including UV-Vis and NMR, are instrumental in studying this equilibrium. Thione tautomers typically exhibit an absorption peak in the UV-Vis spectrum between 300 and 400 nm, corresponding to the n-π* transition of the C=S group, while thiol tautomers absorb below 300 nm due to the π-π* transition of the C=N group. The solvent can also influence the position of the tautomeric equilibrium.

Electrochemical studies of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione have demonstrated the existence of a thiol-thione tautomerization, which was more pronounced in a non-aqueous methanol (B129727) medium. rsc.org

Reactions Involving Nitrogen Centers in the Pyrimidine Ring

The two nitrogen atoms in the pyrimidine ring of this compound also play a crucial role in its reactivity, primarily through their basicity and nucleophilicity.

Protonation and Deprotonation Behavior

The nitrogen atoms in the pyrimidine ring are basic and can be protonated by acids. The pKa values for the protonation of the thiocarbonyl group in a related pyrimidine-2-thione derivative in aqueous methanol were determined to be 5.80. rsc.org The specific pKa value for this compound would depend on the electronic effects of the fused cyclopentyl ring. Deprotonation of the N-H protons can occur in the presence of a strong base, generating an anion that can then participate in further reactions, such as alkylation or acylation at the nitrogen atom.

Electrophilic Aromatic Substitution (if applicable to unsaturated derivatives)

The fully saturated ring system of this compound precludes electrophilic aromatic substitution. However, if unsaturated derivatives, such as a cyclopentapyrimidine-2-thione containing an aromatic pyrimidine ring, were considered, they would be expected to undergo electrophilic substitution reactions.

The pyrimidine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic attack than benzene. When substitution does occur, it is typically directed to the 5-position, which is the most electron-rich position in the pyrimidine ring. The presence of the thione group, which can tautomerize to a thiol, would further influence the reactivity and regioselectivity of the substitution. The thiol group is an activating, ortho-, para-directing group, which would compete with the inherent directing effects of the ring nitrogens.

Reactions with Carbonyl and Thiocarbonyl Compounds

The reactivity of the thiourea moiety within the saturated heterocyclic framework of this compound dictates its interactions with carbonyl and thiocarbonyl compounds. The presence of nucleophilic nitrogen and sulfur atoms, as well as adjacent acidic protons, allows for a range of reactions, primarily additions and condensations.

Research into related pyrimidine-2-thione derivatives has shown that the thione group can act as a nucleophile. For instance, the synthesis of various pyrimidine-2-thiones often involves the reaction of α,β-unsaturated ketones (chalcones) with thiourea. researchgate.net This suggests that this compound could potentially react with electrophilic carbonyl compounds. The reaction would likely proceed via nucleophilic attack of the sulfur or a nitrogen atom on the carbonyl carbon, followed by subsequent rearrangement or cyclization, depending on the reaction conditions and the structure of the carbonyl compound.

Furthermore, studies have explored the reactions of isothiocyanates bearing aldehyde or ketone functionalities, which intramolecularly cyclize to form pyrimidine-2-thione systems. nih.gov This highlights the inherent reactivity between a carbonyl group and a thiourea-like precursor. In the case of this compound, intermolecular reactions with aldehydes and ketones could be anticipated. Under basic conditions, deprotonation of the nitrogen atoms would enhance their nucleophilicity, facilitating addition to the carbonyl group.

The mechanistic pathways for these reactions would likely involve the formation of a tetrahedral intermediate following the nucleophilic attack. Subsequent proton transfer and elimination of a water molecule (in the case of carbonyls) or a hydrogen sulfide (B99878) molecule (in the case of thiocarbonyls) would lead to the final products. The regioselectivity of the attack (i.e., whether the nitrogen or sulfur atom acts as the primary nucleophile) would depend on factors such as the solvent, temperature, and the nature of the electrophile.

Stereochemical Aspects of this compound Transformations

Diastereoselective and Enantioselective Syntheses

The synthesis of stereochemically defined this compound and its derivatives is of significant interest due to the prevalence of chiral structures in biologically active molecules. The fused cyclopentane (B165970) and pyrimidine rings create multiple stereocenters, leading to the possibility of various diastereomers and enantiomers.

While specific methods for the diastereoselective and enantioselective synthesis of this compound are not extensively documented, general strategies in asymmetric synthesis can be applied. One approach involves the use of chiral starting materials. For example, the synthesis could commence from a chiral cyclopentane derivative, thereby controlling the stereochemistry of that portion of the molecule. The subsequent annulation of the pyrimidine-thione ring would then need to be conducted under conditions that control the formation of the new stereocenters.

Another strategy involves the use of chiral catalysts or auxiliaries during the synthesis. Asymmetric cyclopropanation to form pyrimidine-substituted diester D-A cyclopropanes has been reported with high enantioselectivity. rsc.org Although this is not a direct synthesis of the target molecule, it demonstrates the feasibility of achieving high stereocontrol in the synthesis of pyrimidine-containing structures. Similarly, the synthesis of chiral cyclopentenones, which could serve as precursors to the cyclopentane ring of the target molecule, has been extensively reviewed. nih.gov

The following table presents data from the enantioselective synthesis of related chiral pyrimidine and cyclopentane derivatives, illustrating the potential for achieving high stereoselectivity.

| Entry | Reactants | Chiral Catalyst/Auxiliary | Product | Yield (%) | ee (%) | Reference |

| 1 | N1-vinylpyrimidine, Phenyliodonium ylide | Chiral Rhodium Catalyst | Chiral pyrimidine-substituted cyclopropane | 97 | 99 | rsc.org |

| 2 | α,β-unsaturated aldehyde | MacMillan Catalyst | Chiral cyclopentenone precursor | - | >90 | nih.gov |

| 3 | Amino acid-derived carboxamide | - | Chiral pyrimidine derivative | - | - | mdpi.com |

This table is illustrative and based on related structures due to the lack of specific data for this compound.

Conformational Isomerism and Inversion Barriers

The conformational flexibility of the fused ring system in this compound is a key determinant of its chemical and physical properties. Both the cyclopentane and the hexahydropyrimidine (B1621009) rings are non-planar and can adopt several low-energy conformations. The fusion of these two rings introduces significant conformational constraints and can lead to a complex potential energy surface with multiple minima corresponding to different conformers.

Computational studies and NMR spectroscopy are powerful tools for investigating the conformational landscape of such molecules. While specific conformational analysis of this compound is not found in the reviewed literature, studies on related saturated fused pyrimidine derivatives and cyclopentane systems provide insights. nih.govorganic-chemistry.org The energy barriers to ring inversion and pseudorotation would be influenced by the substitution pattern and the nature of the ring fusion.

The presence of the thione group also influences the conformation. The C=S double bond introduces a degree of planarity in its immediate vicinity, and steric interactions between the sulfur atom and substituents on the rings can favor certain conformations over others. The inversion barriers for the nitrogen atoms in the pyrimidine ring are also an important aspect of the molecule's dynamic behavior.

Photochemical and Electrochemical Reactions of this compound

Photochemical Reactions

The photochemical behavior of this compound is expected to be dominated by the thiocarbonyl group. Thiocarbonyl compounds are known to undergo a variety of photochemical reactions, including photocycloadditions and photoreductions.

Studies on pyrimidine-2-thione derivatives have shown that they can undergo photocycloaddition reactions with alkynes and alkenes. researchgate.net Irradiation of a pyrimidine-2-thione in the presence of an alkyne can lead to the formation of a thiete intermediate, which may then undergo ring cleavage. researchgate.net With alkenes, [2+2] cycloaddition to form thietane (B1214591) derivatives is a common pathway. It is plausible that this compound would exhibit similar reactivity, allowing for the light-induced formation of novel polycyclic structures.

Furthermore, thiourea and its derivatives can be involved in photoredox processes. For instance, thiourea dioxide has been used as a source of sulfonyl groups in the photoredox generation of sulfones and sulfonamides from aryl halides. researchgate.net This suggests that the thiourea moiety in this compound could potentially participate in single-electron transfer processes under photochemical conditions, leading to radical intermediates and subsequent reactions.

Electrochemical Reactions

The electrochemistry of thiourea and its derivatives has been studied on various electrode materials. electrochemsci.orgresearchgate.net These studies provide a basis for understanding the potential electrochemical behavior of this compound. The thiourea moiety can undergo both oxidation and reduction processes.

The oxidation of thiourea typically leads to the formation of formamidine disulfide. electrochemsci.org A similar oxidative dimerization could be expected for this compound, where two molecules would be linked by a disulfide bond. The reduction of thiourea is more complex and can lead to the cleavage of the C-S bond. electrochemsci.org

Cyclic voltammetry would be a suitable technique to investigate the redox potentials of this compound and to identify the electrochemical processes it can undergo. The specific potentials for oxidation and reduction would be influenced by the solvent, electrolyte, and electrode material used. The following table summarizes typical electrochemical data for thiourea, which can serve as a reference point for the expected behavior of this compound.

| Compound | Process | Electrode | Potential (V vs. reference) | Reference |

| Thiourea | Oxidation to Formamidine Disulfide | Platinum | - | electrochemsci.org |

| Thiourea | Reduction | Platinum | -0.25 (for formamidine disulfide reduction) | electrochemsci.org |

Note: Specific potential values are highly dependent on experimental conditions and are provided here for illustrative purposes based on the behavior of the parent thiourea molecule.

Advanced Spectroscopic and Crystallographic Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Octahydro-2H-cyclopentapyrimidine-2-thione, a complete NMR analysis would provide precise information on its atomic connectivity, stereochemistry, and dynamic behavior in solution.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of two-dimensional (2D) NMR experiments would be essential to fully characterize the complex proton and carbon environments within the fused ring system of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For instance, it would definitively connect the protons on the cyclopentane (B165970) ring and trace the spin systems within the pyrimidine (B1678525) ring.

HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded proton and carbon nuclei (¹H-¹³C), HSQC would enable the assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in piecing together the molecular skeleton, for example, by showing correlations from the N-H protons to carbons in both the cyclopentane and pyrimidine rings, and to the thiocarbonyl (C=S) carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the ring fusion. By observing through-space interactions, the relative orientation of the protons at the bridgehead carbons (the junction of the two rings) could be established, confirming the cis or trans configuration of the fused system.

A hypothetical data table for expected ¹H and ¹³C NMR chemical shifts is presented below, based on general values for similar cyclic thiourea (B124793) structures.

| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Multiplicity |

| C=S | ~180 | - | - |

| CH (Bridgehead) | ~60-70 | ~3.5-4.5 | m |

| N-CH₂-C | ~45-55 | ~3.0-4.0 | m |

| Cyclopentane CH₂ | ~20-35 | ~1.2-2.0 | m |

| N-H | - | ~6.0-8.0 | br s |

Solid-State NMR for Polymorphic Analysis

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline powder form. This technique is highly sensitive to the local environment of nuclei and is therefore powerful for identifying and characterizing different crystalline forms, or polymorphs. By analyzing the ¹³C and ¹⁵N chemical shifts and their anisotropies in the solid state, one could distinguish between polymorphs that may differ in their molecular packing, hydrogen bonding networks, and molecular conformation.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) would provide the exact molecular weight of this compound, allowing for the unambiguous determination of its elemental formula (C₇H₁₂N₂S).

Analysis of Ionization Pathways (ESI, APCI, MALDI)

The choice of ionization technique would depend on the compound's properties.

ESI (Electrospray Ionization): As a soft ionization method, ESI would likely produce a strong protonated molecular ion peak, [M+H]⁺, which is ideal for accurate mass measurement and for serving as the parent ion in fragmentation studies.

APCI (Atmospheric Pressure Chemical Ionization): APCI is suitable for less polar and more volatile compounds and would also be expected to yield a prominent [M+H]⁺ ion.

MALDI (Matrix-Assisted Laser Desorption/Ionization): While typically used for larger molecules, MALDI could be employed, though it is less common for a molecule of this size.

A predictive table of adducts that could be observed in HRMS is provided.

| Adduct | Calculated m/z |

| [M+H]⁺ | 157.0794 |

| [M+Na]⁺ | 179.0613 |

| [M+K]⁺ | 195.0353 |

Isotopic Labeling for Mechanistic Insights

Isotopic labeling studies, while not documented for this compound, would be invaluable for elucidating reaction mechanisms or metabolic pathways. For instance, synthesizing the compound with ¹⁵N or ¹³C at specific positions would allow researchers to track the fate of these atoms in subsequent chemical reactions or biological processes using mass spectrometry or NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aliphatic rings (around 2850-3000 cm⁻¹), and a strong C=S (thiocarbonyl) stretching band. The position of the thiocarbonyl band (typically 1100-1300 cm⁻¹) is sensitive to its environment and hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=S bond often gives a strong Raman signal, and the aliphatic C-C and C-H vibrations would also be active. As a technique, it is particularly useful for studying symmetric vibrations that may be weak in the IR spectrum.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 | 3200-3400 |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |

| C=S Stretch | 1100-1300 | 1100-1300 |

| C-N Stretch | 1250-1350 | 1250-1350 |

Characteristic Group Frequencies of Thione and Cyclic Amine Moieties

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the characteristic vibrational modes of functional groups within a molecule. For this compound, the key moieties of interest are the thione (C=S) group and the cyclic secondary amine (N-H) groups.

The C=S stretching vibration in cyclic thioureas is known to be sensitive to the surrounding molecular structure and can be influenced by factors such as ring strain and hydrogen bonding. Generally, the C=S stretching frequency is expected in the range of 1200-1050 cm⁻¹. scirp.orgnih.gov The N-H stretching vibrations of the secondary amine groups are typically observed in the region of 3400-3200 cm⁻¹. The position and shape of these bands can provide insights into the extent of hydrogen bonding within the molecule. In the solid state, strong intermolecular hydrogen bonding would be expected to broaden these N-H stretching bands and shift them to lower frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) for this compound |

| Thione (C=S) | Stretching | 1200-1050 | Data not available |

| Cyclic Amine (N-H) | Stretching | 3400-3200 | Data not available |

| Cyclic Amine (N-H) | Bending | 1650-1550 | Data not available |

Hydrogen Bonding Network Elucidation

The presence of both N-H donor groups and the C=S acceptor group in this compound makes it highly likely to form extensive intermolecular hydrogen bonds in the solid state and in concentrated solutions. These interactions can be studied using techniques such as temperature- or concentration-dependent NMR and IR spectroscopy.

In ¹H NMR spectroscopy, the chemical shifts of the N-H protons are particularly sensitive to hydrogen bonding. Generally, the formation of hydrogen bonds leads to a downfield shift (higher ppm) of the proton resonance due to deshielding. sciencepublishinggroup.comsapub.orguni.lu By varying the concentration of the sample, one can distinguish between intramolecular and intermolecular hydrogen bonding; the chemical shift of protons involved in intermolecular hydrogen bonding will be concentration-dependent.

IR spectroscopy can also elucidate hydrogen bonding. A shift of the N-H stretching vibration to a lower frequency (red-shift) and an increase in the intensity and broadening of the band are indicative of hydrogen bond formation. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the molecular structure of this compound.

Confirmation of Bond Lengths, Angles, and Dihedral Angles

A successful crystallographic analysis would yield a detailed geometric description of the molecule. Key parameters would include the precise bond lengths of all bonds, the angles between them, and the dihedral angles that define the conformation of the fused ring system. This data is crucial for understanding the stereochemistry and any strain within the bicyclic framework.

| Parameter | Description | Value for this compound |

| Bond Lengths | e.g., C=S, C-N, N-H, C-C | Data not available |

| Bond Angles | e.g., N-C-N, C-N-C | Data not available |

| Dihedral Angles | Defining the ring conformations | Data not available |

Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as the hydrogen bonding network. For this compound, it would be expected that the N-H groups act as hydrogen bond donors to the sulfur atom of the thione group on neighboring molecules, potentially forming chains or more complex networks that dictate the crystal packing. scirp.org

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration

Assuming that this compound is chiral, chiroptical spectroscopy techniques would be essential for its stereochemical characterization.

Optical Rotatory Dispersion (ORD)

Specific experimental data regarding the Optical Rotatory Dispersion of this compound is not available in published scientific literature.

Theoretical and Computational Investigations of Octahydro 2h Cyclopentapyrimidine 2 Thione

Quantum Chemical Calculations (DFT, ab initio) of Electronic Structure

Quantum chemical calculations are powerful tools for elucidating the electronic properties of molecules. For a molecule like Octahydro-2H-cyclopentapyrimidine-2-thione, methods such as DFT, particularly with functionals like B3LYP, are well-suited to provide accurate descriptions of its electronic structure. irjweb.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea (B124793) moiety, specifically the sulfur and nitrogen atoms, due to the presence of lone pair electrons. The LUMO, conversely, would likely be distributed over the C=S bond and the adjacent atoms of the pyrimidine (B1678525) ring.

The HOMO-LUMO energy gap can be calculated using DFT methods. For similar pyrimidine derivatives, these gaps typically fall in the range of 4-6 eV. irjweb.comnih.gov A smaller energy gap would suggest that the molecule is more prone to electronic transitions and could be more reactive.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.0 |

| HOMO-LUMO Gap | 5.5 |

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic thiones.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would show a significant negative potential around the sulfur atom of the thione group, making it a likely site for interaction with electrophiles. The nitrogen atoms of the pyrimidine ring would also exhibit negative potential. Conversely, the hydrogen atoms attached to the nitrogen atoms would be characterized by a positive potential, rendering them susceptible to nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution. It is anticipated that the sulfur atom would carry a partial negative charge, while the carbonyl carbon and the hydrogen atoms bonded to nitrogen would have partial positive charges.

Computational methods can accurately predict various spectroscopic parameters, which can aid in the structural elucidation of new compounds.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ). For this compound, the 1H NMR spectrum would likely show complex multiplets for the methylene (B1212753) protons of the cyclopentane (B165970) and pyrimidine rings. The N-H protons would appear as broader signals. The 13C NMR spectrum would be characterized by a downfield signal for the C=S carbon, typically in the range of 180-200 ppm. Computational methods, such as the GIAO (Gauge-Including Atomic Orbital) method, are frequently used for predicting NMR spectra. nih.govnih.gov

Table 2: Predicted 13C NMR Chemical Shifts for Key Atoms in this compound (Illustrative Data)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | 185 |

| Bridgehead C | 60 |

| Cyclopentane CH2 | 25-35 |

Note: These are representative values based on known trends for similar structures.

IR Spectroscopy: The calculated vibrational frequencies can be correlated with experimental IR spectra. Key vibrational modes for this compound would include the N-H stretching vibrations (around 3200-3400 cm-1), C-H stretching vibrations (2800-3000 cm-1), and a strong absorption corresponding to the C=S stretching vibration (typically around 1050-1250 cm-1).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum. Heterocyclic thiones often exhibit characteristic n→π* and π→π* transitions. For this molecule, an n→π* transition involving the lone pair electrons on the sulfur atom is expected at a longer wavelength, while more intense π→π* transitions would occur at shorter wavelengths.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. The fusion of the cyclopentane and pyrimidine rings introduces significant conformational constraints.

Both the five-membered cyclopentane ring and the six-membered dihydropyrimidine (B8664642) ring are non-planar. The cyclopentane ring typically adopts an envelope or twist conformation to relieve torsional strain. The saturated dihydropyrimidine ring in similar systems often exists in a twisted boat or sofa conformation. brieflands.com

The presence of substituents on the rings can have a profound impact on the conformational preferences of the molecule. For instance, alkyl or aryl substituents on the nitrogen atoms or the carbon backbone could favor specific ring puckering modes to minimize steric interactions.

In related tetrahydropyrimidine (B8763341) derivatives, it has been shown that bulky substituents at certain positions can lock the ring into a specific conformation. brieflands.com For example, a large substituent might preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. Computational studies can systematically evaluate the energetic cost of different substituent orientations, providing insight into the conformational equilibrium.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, intermolecular interactions, and behavior in different solvent environments. These simulations model the molecule as a collection of atoms interacting through a defined force field, and by solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing the molecule's dynamic nature.

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of this compound are largely governed by its key functional groups: the thiourea moiety (–N–C(=S)–N–) and the saturated cyclopentane ring. The thiourea group is capable of forming strong hydrogen bonds, with the N-H groups acting as hydrogen bond donors and the sulfur atom acting as a hydrogen bond acceptor. The lone pairs on the nitrogen atoms can also participate in interactions. The cyclopentane ring, being nonpolar, primarily engages in weaker van der Waals interactions.

MD simulations in explicit solvent, such as water, can elucidate the role of solvent effects on the conformation and interactions of the molecule. Water molecules can form hydrogen bonds with the N-H and C=S groups, influencing the solute's conformational preferences and its ability to interact with other molecules. The radial distribution function (RDF), a common analysis tool in MD simulations, can quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For instance, an RDF plot would likely show a high peak for water's oxygen atoms around the N-H protons of the thiourea group, indicating strong hydrogen bonding.

In a study on a thiourea derivative with anticancer activity, MD simulations were employed to understand its interactions with water. farmaciajournal.com The analysis of RDFs helped in identifying the specific atoms involved in hydrogen bonding with the solvent. farmaciajournal.com Similar simulations for this compound would be invaluable in understanding its solvation and how solvent molecules mediate its interactions with other solutes.

The choice of solvent can significantly alter the interaction landscape. In polar protic solvents like water or methanol (B129727), hydrogen bonding with the solvent would be a dominant factor. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), the solvent can still act as a hydrogen bond acceptor, while in nonpolar solvents like hexane, van der Waals interactions would prevail.

A hypothetical representation of RDF data from an MD simulation of this compound in water is presented in the table below, illustrating the probable distances for key intermolecular interactions.

| Interacting Atoms | Interaction Type | Peak Distance (Å) | Coordination Number |

|---|---|---|---|

| N-H --- O (water) | Hydrogen Bond | 1.8 - 2.2 | 1 - 2 |

| C=S --- H (water) | Hydrogen Bond | 2.5 - 3.0 | 2 - 3 |

| Cyclopentane C-H --- O (water) | Weak van der Waals | 3.5 - 4.0 | Variable |

Self-Assembly Propensities

The ability of the thiourea moiety to form robust, directional hydrogen bonds makes it a prime functional group for directing molecular self-assembly. acs.org Thiourea derivatives are known to form various supramolecular structures, including one-dimensional chains, tapes, and more complex three-dimensional networks, through N–H···S=C hydrogen bonds. acs.org

For this compound, the two N-H groups and the C=S group provide the necessary components for self-assembly into hydrogen-bonded chains or cyclic motifs. The fused cyclopentane ring introduces steric constraints that will influence the geometry of these assemblies. MD simulations can be employed to investigate the propensity of these molecules to aggregate and form ordered structures in different environments. By simulating a system with multiple molecules of this compound, one can observe the spontaneous formation of dimers, oligomers, and larger aggregates.

Analysis of the simulation trajectories can reveal the preferred modes of interaction and the geometry of the resulting supramolecular structures. For instance, it is plausible that the molecules would arrange in a head-to-tail fashion, forming linear chains stabilized by N–H···S hydrogen bonds. The stability of these assemblies can be estimated by calculating the potential of mean force (PMF) along a coordinate that describes the association/dissociation of the molecules.

A study on the supramolecular self-assembly of new thiourea derivatives highlighted the importance of intermolecular hydrogen bonds in their crystalline packing. acs.org While this study focused on the solid state, the fundamental interactions driving the assembly are relevant to their behavior in solution, which can be explored with MD simulations.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational studies can map out the entire reaction pathway, identify key intermediates and transition states, and predict the energetics of the process.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A cornerstone of computational mechanistic studies is the localization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface (PES), representing the energy maximum along the reaction coordinate. Identifying the precise geometry and energy of the TS is crucial for understanding the reaction mechanism and calculating the activation energy.

Various quantum chemical methods, particularly Density Functional Theory (DFT), are well-suited for locating transition states. For a hypothetical reaction of this compound, such as an alkylation at the sulfur atom, a computational chemist would start by optimizing the geometries of the reactant and the product. Then, a transition state search algorithm would be employed to find the saddle point connecting them. Frequency calculations are performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state is located and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC path is the minimum energy path connecting the reactants and products through the transition state. By following the IRC downhill from the TS in both forward and reverse directions, one can verify that the located TS indeed connects the desired reactants and products. This provides a detailed picture of the geometric changes that occur as the reaction progresses.

Activation Energy and Reaction Rate Predictions

The activation energy (Ea) of a reaction is the energy difference between the transition state and the reactants. Its accurate calculation is a primary goal of computational mechanistic studies, as it is a key determinant of the reaction rate. Using the energies obtained from high-level quantum chemical calculations for the reactants and the transition state, the activation energy can be readily computed.

The rate of a chemical reaction can be predicted using Transition State Theory (TST). The TST expression for the rate constant (k) is given by:

k = (kBT/h) * exp(-ΔG‡/RT)

where kB is the Boltzmann constant, T is the temperature, h is the Planck constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation. ΔG‡ is calculated from the difference in the Gibbs free energies of the transition state and the reactants, which can be obtained from the electronic energies and the results of frequency calculations (which provide the zero-point vibrational energy and thermal corrections).

For reactions involving thiourea derivatives, computational studies have been used to determine activation energies. For example, in a study of gold leaching with thiourea, the apparent activation energy was calculated using the Arrhenius formula based on experimental data. scispace.com A purely computational approach would involve the methods described above.

Below is a hypothetical data table summarizing the results of a DFT study on a reaction of this compound.

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| Reactants | 0.0 | 0.0 | 0.0 | N/A |

| Transition State | +20.5 | +19.8 | +25.2 | -450 |

| Products | -15.3 | -15.9 | -12.1 | N/A |

Application of Machine Learning in Predicting this compound Properties and Reactivity

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, capable of predicting molecular properties and reactivity with high speed and accuracy, often bypassing the need for expensive and time-consuming experiments or quantum chemical calculations. For a molecule like this compound, ML models could be developed to predict a wide range of its characteristics.

The foundation of any ML model in chemistry is the representation of molecules in a machine-readable format. This is typically done using molecular descriptors or fingerprints, which encode structural and physicochemical information. Once the molecules are represented numerically, various ML algorithms, such as random forests, support vector machines, or neural networks, can be trained on a dataset of known molecules and their properties to learn the underlying structure-property relationships.

Quantitative Structure-Activity Relationship (QSAR) is a well-established application of ML in medicinal chemistry and materials science. farmaciajournal.comnih.gov For thiourea derivatives, QSAR models have been developed to predict their biological activities, such as anti-HCV nih.gov and antibacterial properties. farmaciajournal.com These models correlate molecular descriptors (e.g., lipophilicity, molar refractivity, electronic properties) with the observed activity. A similar approach could be used to build a QSAR model for predicting a specific property of this compound, provided a suitable training dataset of related compounds is available.

More advanced ML techniques, particularly deep learning with graph neural networks, can learn representations of molecules directly from their 2D or 3D structures, potentially capturing more subtle structural nuances. These models have shown great promise in predicting a vast array of properties, from quantum mechanical energies to toxicological endpoints.

The prediction of reaction outcomes and reactivity is another exciting frontier for ML in chemistry. For instance, ML models can be trained to predict the activation energies of reactions, offering a much faster alternative to DFT calculations. nih.gov A "Δ-learning" approach, where the ML model predicts the difference between a low-level and a high-level computational method, has proven to be particularly effective. nih.gov Such a model could be applied to predict the activation energies for reactions involving this compound with high accuracy and low computational cost.

The table below illustrates the types of properties of this compound that could be predicted using machine learning models and the typical descriptors that might be used.

| Predicted Property | Potential Machine Learning Model | Key Molecular Descriptors |

|---|---|---|

| Aqueous Solubility | Random Forest Regression | LogP, Polar Surface Area, Number of H-bond donors/acceptors |

| Enzyme Inhibitory Activity | Support Vector Machine | Topological fingerprints (e.g., Morgan), 3D shape descriptors |

| Reaction Activation Energy | Graph Neural Network (Δ-learning) | Atomic and bond features, low-level calculated energy |

Supramolecular Chemistry and Materials Science Applications

Hydrogen Bonding Networks and Self-Assembly of Octahydro-2H-cyclopentapyrimidine-2-thione Derivatives

The thiourea (B124793) group is a robust and highly directional motif for building supramolecular assemblies through hydrogen bonding. In derivatives of this compound, the interplay between N-H donors and the thione sulfur acceptor dictates the formation of predictable and stable networks in both the solid state and solution.

Crystal Engineering and Cocrystal Formation

Crystal engineering utilizes non-covalent interactions to design and synthesize solid-state structures with desired properties. For thiourea-containing molecules like this compound, hydrogen bonding is the primary tool for constructing crystalline networks. Heterocyclic thioureas are known to form various hydrogen-bonding patterns, including N–H···S bridged dimers and N–H···N chains, which can lead to the formation of 2D sheet networks or complex 3D structures. researchgate.net The N-H···S interaction is a particularly reliable and common motif observed in the crystal structures of thiourea derivatives. researchgate.netscispace.com

The predictable self-association of thioureas has been exploited to assemble complex architectures. For instance, even with significant variation in organic substituents, many thiourea derivatives form hydrogen-bonded dimers that further link into layered networks.

This capacity for robust hydrogen bonding makes this compound an excellent candidate for cocrystal formation. Cocrystals are multi-component crystals where the components are linked by non-covalent interactions. By selecting appropriate coformers—molecules with complementary hydrogen bonding sites like carboxylic acids or other heterocycles—it is possible to modify the physicochemical properties of the parent molecule. mdpi.comnih.govresearchgate.net The synthesis of cocrystals with thiourea has been demonstrated with molecules like mercaptopyridines, where N–H···S hydrogen bonds between the thiourea and the coformer stabilize the resulting structure. rsc.org

| Interaction Type | Typical Bond Length (Å) | Typical Bond Angle (°) | Reference |

| N–H···S | 2.4 - 2.8 | 150 - 170 | researchgate.netrsc.org |

| N–H···N | 2.0 - 2.4 | 160 - 180 | researchgate.net |

| N–H···O | 1.8 - 2.2 | 165 - 175 | researchgate.net |

Table 1: Typical geometric parameters for hydrogen bonds involving thiourea and related functional groups, relevant to the crystal engineering of this compound derivatives.

Formation of Molecular Aggregates in Solution

In solution, the same hydrogen-bonding capabilities that drive crystal formation can lead to the self-assembly of molecular aggregates. Amphiphilic molecules containing pyrimidine (B1678525) units have been shown to self-assemble into thermodynamically stable nano-aggregates, such as micelles or vesicles, above a critical aggregation concentration. nih.gov While this compound is not inherently amphiphilic, its derivatives can be functionalized with hydrophobic chains to induce such behavior.

Even in the absence of amphiphilicity, the strong hydrogen-bonding capacity of the thiourea group can promote the formation of smaller, ordered aggregates in non-polar solvents. scispace.com In some chiral thiourea systems, intramolecular hydrogen bonds can enforce specific conformations, leading to stable, folded structures that persist in solution. usc.edu.aunih.gov This tendency to form defined structures through hydrogen bonding is crucial for applications in areas like organocatalysis and molecular recognition.

Coordination Chemistry of this compound as a Ligand

The thiourea moiety is a versatile ligand in coordination chemistry due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. basjsci.edu.iqrdd.edu.iq This allows derivatives of this compound to form stable complexes with a wide range of transition metals. basjsci.edu.iqisca.me The ligand can coordinate in several modes: as a neutral monodentate ligand through the sulfur atom, or as a bidentate ligand, coordinating through both a nitrogen atom and the exocyclic sulfur atom. researchgate.netasianpubs.orgmdpi.com

Transition Metal Complexes and Their Synthesis

A variety of transition metal complexes involving pyrimidine-2-thione and thiourea ligands have been synthesized and characterized. researchgate.netasianpubs.org Common methods for synthesis include solution-based reactions, where the ligand and a metal salt (e.g., chlorides or perchlorates) are mixed in a suitable solvent, and mechanochemical protocols, which involve grinding the solid reactants together. researchgate.netasianpubs.org

Complexes with metals such as Cu(I), Cu(II), Ni(II), Co(II), and Zn(II) have been reported. isca.meresearchgate.netrsc.orgrsc.org The stoichiometry of these complexes can vary, with metal-to-ligand ratios of 1:1 and 1:2 being common, leading to diverse geometries. asianpubs.orgrsc.org For example, studies on N,N'-substituted thiourea ligands have yielded complexes with tetrahedral, trigonal planar, and square planar geometries depending on the metal ion and reaction conditions. rsc.orgrsc.org In many cases, Cu(II) salts are reduced to Cu(I) during the complexation reaction with thiourea-based ligands. rsc.org

| Metal Ion | Typical Coordination Geometry | Ligand Binding Mode | Reference |

| Co(II) | Tetrahedral | Monodentate (S-donor) | isca.me |

| Ni(II) | Octahedral, Square Planar | Bidentate (N,S-donor) | researchgate.netrsc.org |

| Cu(I) | Tetrahedral, Trigonal Planar | Monodentate (S-donor) | rsc.org |

| Zn(II) | Tetrahedral | Bidentate (N,S-donor) | researchgate.netrsc.org |

Table 2: Examples of coordination geometries observed in transition metal complexes with thiourea and pyrimidine-2-thione-type ligands.

Ligand Field Theory and Electronic Properties of Complexes

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes by considering the interaction between the metal d-orbitals and ligand orbitals. wikipedia.orgpurdue.edubritannica.com The thione group (C=S) in this compound acts as a ligand, influencing the energy levels of the metal's d-orbitals.

When ligands approach a metal ion, the degeneracy of the d-orbitals is lifted. fiveable.melibretexts.org The magnitude of this energy splitting (Δ) depends on the geometry of the complex and the nature of the ligand. Thione ligands, coordinating through the soft sulfur donor, are generally considered weak-field ligands. This results in a relatively small energy splitting (Δ), which favors the formation of high-spin complexes for metal ions with d⁴–d⁷ electron configurations. wikipedia.org

The electronic properties, such as color and magnetism, of the resulting complexes are a direct consequence of this d-orbital splitting. Electronic transitions between the split d-orbitals often occur in the visible region of the electromagnetic spectrum, rendering the complexes colored. britannica.com For example, Co(II) complexes with thiourea ligands are known to exhibit intense blue or green colors characteristic of tetrahedral Co(II).

Spectroscopic studies, such as Sulfur K-edge X-ray Absorption Spectroscopy (XAS), combined with electronic structure calculations, can provide detailed information about the metal-ligand bond. nih.gov Such studies on Ni(II) and Co(II) thiourea complexes have quantified the covalency of the metal-sulfur bond, revealing it to be moderately covalent. nih.gov Infrared spectroscopy is also a valuable tool; an increase in the double-bond character between nitrogen and carbon upon coordination is often observed, indicating bonding through the sulfur atom. nih.gov

Catalytic Activity of this compound-Metal Complexes

While thiourea derivatives are widely recognized as powerful organocatalysts that operate through hydrogen bonding, their metal complexes also exhibit significant catalytic potential. rsc.orgnih.gov The coordination of the thiourea-based ligand to a metal center can create a chiral environment or activate the metal for various chemical transformations.

Thiourea-metal complexes have been investigated for their catalytic properties in a range of organic reactions. researchgate.net The flexible coordination modes and electronic properties of these ligands allow for the fine-tuning of the catalyst's activity and selectivity. researchgate.netbasjsci.edu.iq For example, metal complexes featuring thione ligands have been synthesized and investigated for catalytic applications, leveraging the properties of the soft sulfur donor atom. mdpi.com The bifunctional nature of ligands like this compound, which can act as both a Lewis base (via the sulfur atom) and a hydrogen-bond donor, can be harnessed in the design of novel metal-based catalysts for asymmetric synthesis and other transformations.

Incorporation into Polymeric Materials and Nanomaterials

The integration of specific molecular entities into larger material frameworks is a cornerstone of modern materials science. The distinct functionalities of this compound, namely the thione group (C=S) and the secondary amine (N-H) protons, offer reactive sites for its incorporation into polymers and for the modification of nanomaterial surfaces.

While direct polymerization of this compound has not been extensively documented, the reactivity of the thiourea moiety suggests potential polymerization pathways. Cyclic thioureas, in general, are known to participate in various polymerization reactions, often acting as catalysts or as monomeric units. For instance, thiourea derivatives have been employed as organocatalysts in ring-opening polymerization (ROP) of lactones and other cyclic esters. polympart.comresearchgate.netrsc.orgrsc.org This catalytic activity stems from the ability of the thiourea group to act as a hydrogen-bond donor, activating the monomer towards nucleophilic attack.

Theoretically, the N-H bonds in this compound could undergo polyaddition reactions with suitable comonomers, such as diisocyanates or epoxides, to form poly(thiourea)s. Such polymers are of interest for their potential in developing self-healing materials and dynamic covalent networks.

Another potential route for polymerization could involve the thione group itself. While less common, the C=S double bond can, under certain conditions, participate in addition polymerization or be chemically transformed to facilitate polymerization. However, the stability of the thiourea group often makes it more likely to act as a functional moiety within a polymer rather than a point of polymerization.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Type | Reactive Site | Potential Comonomers | Resulting Polymer Type |

| Polyaddition | N-H bonds | Diisocyanates, Diepoxides | Poly(thiourea) |

| Ring-Opening Polymerization | As a catalyst | Lactones, Lactides | Polyesters |

The modification of material surfaces is crucial for tailoring their properties for specific applications. The thione group of this compound exhibits a strong affinity for noble metal surfaces, such as gold and silver. This interaction can be exploited for the functionalization of nanoparticles. For instance, gold nanoparticles (AuNPs) can be functionalized with thiol-containing molecules, including thiourea derivatives, to enhance their stability and introduce specific functionalities. nih.govbeilstein-journals.orgbiomedres.usresearchgate.netmdpi.com The sulfur atom in the thione group can form a coordinate bond with the gold surface, leading to the formation of a self-assembled monolayer.

Similarly, silica (B1680970) nanoparticles, which are widely used in various biomedical and industrial applications, can be surface-modified. benicewiczgroup.comresearchgate.netnih.govresearchgate.netrsc.org The surface of silica nanoparticles can be first functionalized with groups that can react with the N-H or thione functionalities of this compound, allowing for its covalent attachment.

Table 2: Potential Nanomaterials for Surface Functionalization

| Nanomaterial | Functionalization Mechanism | Potential Applications |

| Gold Nanoparticles | Au-S coordinate bonding | Sensing, Catalysis, Biomedical imaging |

| Silica Nanoparticles | Covalent grafting via surface modification | Drug delivery, Composites, Catalysis |

The incorporation of pyrimidine and thiourea moieties into polymers has been explored for applications in optoelectronics and sensing. Pyrimidine-based conjugated polymers have been synthesized and their opto-electronic properties investigated, showing potential for use in organic semiconductors. tdl.org The electron-deficient nature of the pyrimidine ring can be tuned to create materials with specific electronic properties. Fused pyrimidine derivatives have also been synthesized for various applications. researchgate.neteurjchem.comnih.govnih.govjchr.orgnih.gov